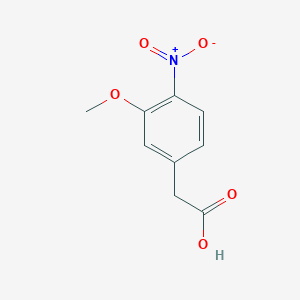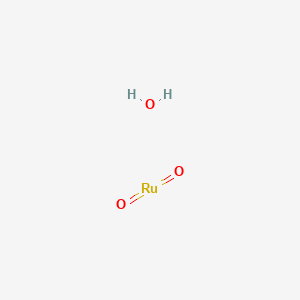
Ruthenium(IV) oxide hydrate
Overview
Description
Ruthenium(IV) oxide hydrate, also known as ruthenium dioxide hydrate, is an inorganic compound with the chemical formula RuO₂·xH₂O. This compound is a dark purple, nearly black crystalline solid that is highly insoluble and thermally stable. It is widely recognized for its significant capacity to store charge in aqueous solutions, making it a valuable material in various scientific and industrial applications .
Mechanism of Action
Target of Action
Ruthenium(IV) oxide hydrate primarily targets the process of oxidation . It is used as a starting material for the preparation of ruthenium tetraoxide by oxidation . This compound is also used as an electrocatalyst for producing chlorine, chlorine oxides, and O2 .
Mode of Action
This compound interacts with its targets through a process known as catalysis . As a catalyst, it speeds up the rate of chemical reactions without being consumed in the process . In the case of oxidation reactions, this compound facilitates the transfer of electrons, thereby accelerating the reaction .
Biochemical Pathways
This compound affects the biochemical pathway of oxidation . Through its catalytic action, it influences the rate at which oxidation reactions occur. This can have downstream effects on various biochemical processes, including the production of chlorine and chlorine oxides .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that this compound is highly insoluble , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a catalyst. It facilitates the oxidation process, leading to the production of various compounds such as chlorine and chlorine oxides . Additionally, this compound has a great capacity to store charge when used in aqueous solutions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is used for the coating of titanium anodes and for the preparation of resistors . Its performance as a catalyst can also be affected by the pH and temperature of the reaction environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ruthenium(IV) oxide hydrate is typically prepared through the oxidation of ruthenium trichloride. The process involves the following steps:
Oxidation of Ruthenium Trichloride: Ruthenium trichloride is oxidized to form ruthenium dioxide.
Chemical Vapor Transport: Nearly stoichiometric single crystals of ruthenium dioxide can be obtained by chemical vapor transport using oxygen as the transport agent: [ \text{RuO}_2 + \text{O}_2 \leftrightarrow \text{RuO}_4 ]
Chemical Vapor Deposition: Films of ruthenium dioxide can be prepared by chemical vapor deposition from volatile ruthenium compounds.
Industrial Production Methods: In industrial settings, this compound can be produced through electroplating from a solution of ruthenium trichloride. Additionally, electrostatically stabilized hydrosols of pristine ruthenium dioxide hydrate can be prepared by exploiting the autocatalytic reduction of ruthenium tetroxide in aqueous solution. This method allows for the control of particle populations to comprise substantially monodisperse, uniform spheres with diameters ranging from 40 nm to 160 nm .
Chemical Reactions Analysis
Types of Reactions: Ruthenium(IV) oxide hydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form ruthenium tetroxide.
Reduction: It can be reduced to form lower oxidation states of ruthenium.
Substitution: It can participate in substitution reactions with other compounds.
Common Reagents and Conditions:
Oxidizing Agents: this compound can be oxidized using agents such as sodium metaperiodate.
Reducing Agents: It can be reduced using agents like hydrogen or carbon monoxide.
Reaction Conditions: These reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed
Major Products:
Ruthenium Tetroxide: Formed through oxidation.
Lower Oxidation States of Ruthenium: Formed through reduction reactions.
Scientific Research Applications
Ruthenium(IV) oxide hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including the Fischer-Tropsch process and the Haber-Bosch process.
Biology and Medicine: Ruthenium complexes, including this compound, are being explored for their potential in tumor diagnosis and therapy.
Industry: It is extensively used for the coating of titanium anodes for the electrolytic production of chlorine and for the preparation of resistors or integrated circuits. .
Comparison with Similar Compounds
Ruthenium(IV) oxide hydrate is unique compared to other similar compounds due to its high charge transfer capability and stability in aqueous solutions. Similar compounds include:
Osmium(IV) oxide: Similar in structure and properties but less commonly used.
Iridium(IV) oxide: Known for its catalytic properties but differs in its applications.
Platinum(IV) oxide: Used in different catalytic processes but has different electrochemical properties .
This compound stands out due to its versatility and effectiveness in a wide range of applications, from industrial processes to advanced scientific research.
Properties
IUPAC Name |
dioxoruthenium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O.2O.Ru/h1H2;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEKTVAHFDQHBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O=[Ru]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O3Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583444 | |
| Record name | Dioxoruthenium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32740-79-7 | |
| Record name | Dioxoruthenium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ruthenium(IV) oxide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


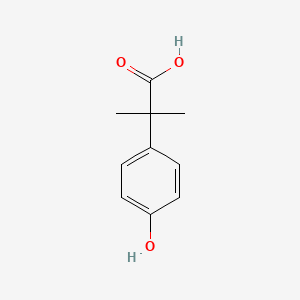
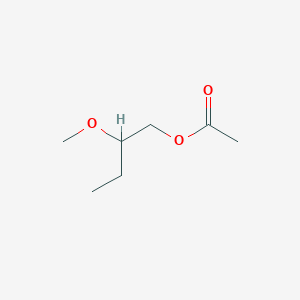

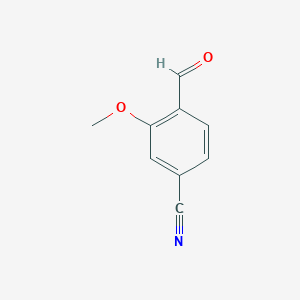


![6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one](/img/structure/B1591165.png)
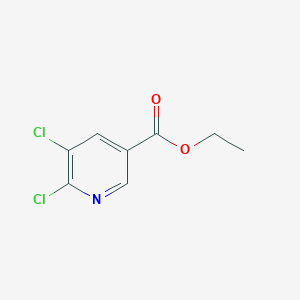
![6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591167.png)

![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1591171.png)
![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1591172.png)

